molecular formula C25H23FN4O6 B3004550 ethyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate CAS No. 887455-60-9

ethyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate

Cat. No. B3004550
CAS RN: 887455-60-9
M. Wt: 494.479
InChI Key: QHLZWTPGUDLEDI-UHFFFAOYSA-N
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Description

The compound , ethyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate, is a complex organic molecule that appears to be related to a family of compounds with potential pharmacological properties. The structure suggests the presence of a benzofuro[3,2-d]pyrimidin core, a fluorophenyl group, and a piperazine moiety, which are common in medicinal chemistry for their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds involves the reaction of ethyl 1-piperazinecarboxylate with 4-fluorobenzoic acid to produce 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) . This reaction likely serves as a foundational step in the synthesis of more complex derivatives, such as the compound . The synthesis of similar complex molecules has been demonstrated through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives, leading to a series of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives . These methods could potentially be adapted to synthesize the target compound by introducing the appropriate fluorophenyl and benzofuro[3,2-d]pyrimidin components.

Molecular Structure Analysis

The molecular structure of related compounds, such as EPBA, shows that the piperazine ring adopts a chair conformation, and there is a significant dihedral angle between the piperazine ring and the attached benzene ring, indicating a degree of spatial separation between these moieties . This conformational detail is crucial as it can affect the compound's ability to interact with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of thiazolopyridine and triazolopyrimidine derivatives . These reactions are characterized by the use of electrophilic reagents and occur under mild conditions, which suggests that the synthesis of the target compound may also involve similar conditions and reagents to introduce the necessary functional groups and achieve the desired molecular complexity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of a fluorophenyl group could influence the compound's lipophilicity and electronic properties, potentially affecting its pharmacokinetics and pharmacodynamics. The piperazine ring is known for its basicity and its ability to form salts, which could impact the compound's solubility and stability . The complex structure of the compound, including the benzofuro[3,2-d]pyrimidin core, suggests it may have multiple reactive sites, which could be relevant for its chemical behavior and interaction with biological targets .

Future Directions

Future research on this compound could focus on exploring its potential uses, such as in pharmaceutical or agrochemical applications. Studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

ethyl 4-[2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O6/c1-2-35-25(34)28-13-11-27(12-14-28)20(31)15-29-21-18-5-3-4-6-19(18)36-22(21)23(32)30(24(29)33)17-9-7-16(26)8-10-17/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLZWTPGUDLEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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